Crystal Polymorphism of 4-Chlorobenzamide vs. 4-Methylbenzamide Enables Unique Co-Crystallization Outcomes
4-Chlorobenzamide is known to crystallize in three distinct polymorphic forms (α, β, and another monoclinic form), a trait not shared by its close analog 4-methylbenzamide, which exhibits only one polymorphic form [1] [2]. This crystallographic diversity is a functional differentiator. In a systematic study, 4-chlorobenzamide was shown to be a versatile co-crystallizing agent, successfully forming a wide variety of binary cocrystals with compounds bearing diverse functional groups. This stands in contrast to the behavior of maleic hydrazide, which, under identical screening conditions, failed to form any cocrystals [2]. The ability of 4-chlorobenzamide to engage in multiple synthon patterns (hydrogen bonding motifs) across its polymorphs is believed to be the key factor enabling this versatility [2].
| Evidence Dimension | Cocrystal Formation Versatility and Polymorphic Forms |
|---|---|
| Target Compound Data | Known to exhibit 3 distinct polymorphic forms and forms a wide variety of binary cocrystals. |
| Comparator Or Baseline | 4-Methylbenzamide: Exhibits 1 known polymorphic form; Maleic Hydrazide: Failed to form any cocrystals under identical screening conditions. |
| Quantified Difference | 4-Chlorobenzamide polymorph count is 3x that of 4-methylbenzamide; Positive cocrystal former vs. null result for maleic hydrazide. |
| Conditions | Systematic solid-state structural study of four polymorphic compounds (isonicotinamide, 2-amino-3-nitropyridine, 4-chlorobenzamide, maleic hydrazide). |
Why This Matters
For crystal engineering and pharmaceutical co-crystallization projects, the ability to form multiple crystal lattices and cocrystals is a critical selection criterion, making 4-chlorobenzamide a uniquely suitable agent compared to these analogs.
- [1] Taniguchi, M., Nakata, K., Takaki, Y., & Sakurai, K. (1978). The crystal structures of the α form of p-chlorobenzamide at room temperature and –120°C. Acta Crystallographica Section B, 34(8), 2574-2578. View Source
- [2] Aakeröy, C. B., Beatty, A. M., Helfrich, B. A., & Nieuwenhuyzen, M. (2003). Do Polymorphic Compounds Make Good Cocrystallizing Agents? A Structural Case Study that Demonstrates the Importance of Synthon Flexibility. Crystal Growth & Design, 3(2), 159-165. View Source
